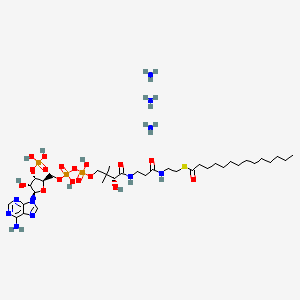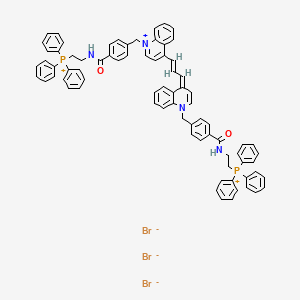
Mito-CCY
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mitochondria-targeted cryptocyanine-based compound, commonly referred to as Mito-CCY, is a novel photothermal agent designed for targeted cancer phototherapy. This compound is specifically engineered to localize within mitochondria, enhancing the efficiency of photothermal therapy by maximizing the conversion of light into heat, thereby inducing cellular apoptosis in cancer cells .
准备方法
The synthesis of Mito-CCY involves the chemical conjugation of cryptocyanine with two triphenylphosphonium moieties. The synthetic route includes several steps:
Synthesis of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as bromomethylation and formamidation.
化学反应分析
Mito-CCY undergoes several types of chemical reactions:
Photothermal Conversion: Upon exposure to near-infrared light, this compound efficiently converts light into heat, raising the temperature of the surrounding environment.
Reactive Oxygen Species Generation: The photothermal effect induces the production of reactive oxygen species (ROS), which interfere with mitochondrial function and trigger apoptosis.
科学研究应用
Mito-CCY has several applications in scientific research:
Cancer Phototherapy: It is primarily used in photothermal therapy for cancer treatment, where it targets mitochondria to induce cell death in cancer cells.
Mitochondrial Studies: Due to its specific localization in mitochondria, this compound is also used in studies related to mitochondrial function and oxidative stress.
作用机制
The mechanism of action of Mito-CCY involves its localization within mitochondria, where it absorbs near-infrared light and converts it into heat. This localized heating effect disrupts mitochondrial function, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells .
相似化合物的比较
Mito-CCY is unique compared to other photothermal agents due to its specific targeting of mitochondria. Similar compounds include:
Triphenylphosphonium-based Mitocans: These compounds also target mitochondria but may differ in their photothermal conversion efficiency and cytotoxicity.
Other Cryptocyanine-based Probes: These probes may lack the specific mitochondrial targeting moiety, resulting in lower efficiency in photothermal therapy.
属性
分子式 |
C77H67Br3N4O2P2 |
|---|---|
分子量 |
1382.0 g/mol |
IUPAC 名称 |
triphenyl-[2-[[4-[[(4Z)-4-[(E)-3-[1-[[4-(2-triphenylphosphaniumylethylcarbamoyl)phenyl]methyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinolin-1-yl]methyl]benzoyl]amino]ethyl]phosphanium;tribromide |
InChI |
InChI=1S/C77H65N4O2P2.3BrH/c82-76(78-52-56-84(66-26-7-1-8-27-66,67-28-9-2-10-29-67)68-30-11-3-12-31-68)64-46-42-60(43-47-64)58-80-54-50-62(72-38-19-21-40-74(72)80)24-23-25-63-51-55-81(75-41-22-20-39-73(63)75)59-61-44-48-65(49-45-61)77(83)79-53-57-85(69-32-13-4-14-33-69,70-34-15-5-16-35-70)71-36-17-6-18-37-71;;;/h1-51,54-55H,52-53,56-59H2;3*1H/q+1;;;/p-1 |
InChI 键 |
LOAIRUIRDMSFBC-UHFFFAOYSA-M |
手性 SMILES |
C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=C/C(=C/C=C/C4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)/C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-] |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=CC(=CC=CC4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


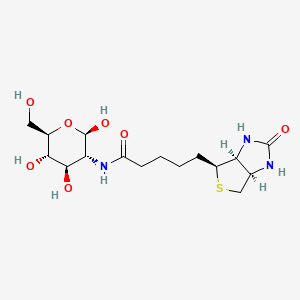
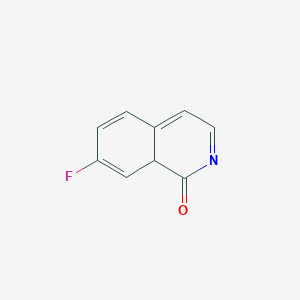
![6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365350.png)
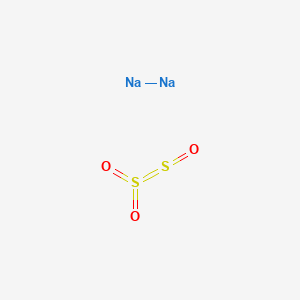
![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)
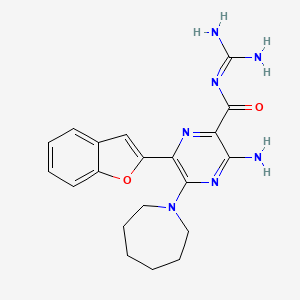

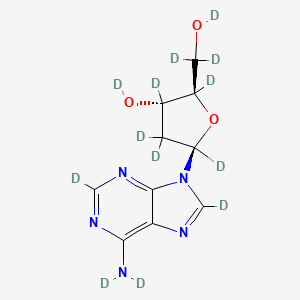
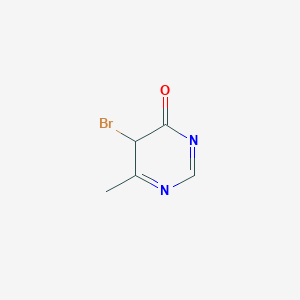
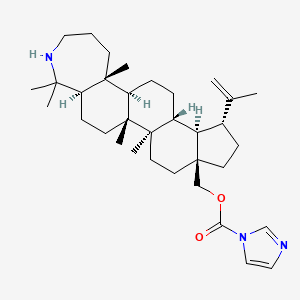
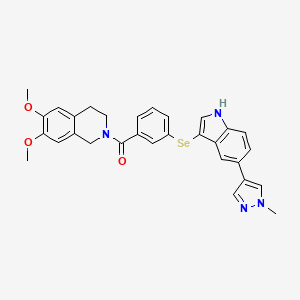
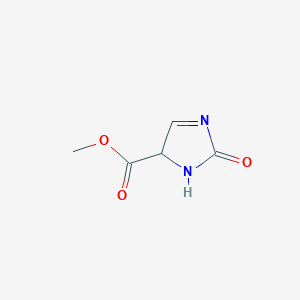
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
